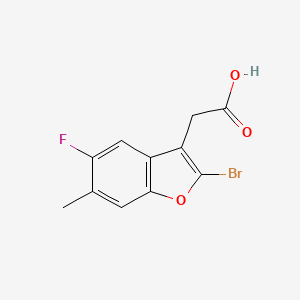

2-(2-Bromo-5-fluoro-6-methylbenzofuran-3-yl)acetic acid

Description

Properties

Molecular Formula |

C11H8BrFO3 |

|---|---|

Molecular Weight |

287.08 g/mol |

IUPAC Name |

2-(2-bromo-5-fluoro-6-methyl-1-benzofuran-3-yl)acetic acid |

InChI |

InChI=1S/C11H8BrFO3/c1-5-2-9-6(3-8(5)13)7(4-10(14)15)11(12)16-9/h2-3H,4H2,1H3,(H,14,15) |

InChI Key |

UMDFXKPUFFZJGV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1F)C(=C(O2)Br)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-5-fluoro-6-methylbenzofuran-3-yl)acetic acid typically involves multiple steps, starting from commercially available precursors. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like 2-(2-Bromo-5-fluoro-6-methylbenzofuran-3-yl)acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-5-fluoro-6-methylbenzofuran-3-yl)acetic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the benzofuran ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

Coupling Reactions: The acetic acid moiety can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions such as Suzuki–Miyaura coupling.

Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized benzofuran derivatives, while oxidation and reduction can produce different oxidation states of the compound.

Scientific Research Applications

2-(2-Bromo-5-fluoro-6-methylbenzofuran-3-yl)acetic acid has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, such as antimicrobial and

Biological Activity

2-(2-Bromo-5-fluoro-6-methylbenzofuran-3-yl)acetic acid is a synthetic compound belonging to the benzofuran family, characterized by its unique molecular structure featuring bromine and fluorine substitutions. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer properties and interactions with various biological targets.

- Molecular Formula: C₁₁H₈BrFO₃

- Molecular Weight: 287.08 g/mol

- IUPAC Name: 2-(2-bromo-5-fluoro-6-methyl-1-benzofuran-3-yl)acetic acid

- Canonical SMILES: CC1=CC2=C(C=C1F)C(=C(O2)Br)CC(=O)O

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including 2-(2-Bromo-5-fluoro-6-methylbenzofuran-3-yl)acetic acid. The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines. For instance, it was tested against HepG2 hepatoblastoma cells, demonstrating significant antiproliferative effects.

Table 1: Anticancer Activity of 2-(2-Bromo-5-fluoro-6-methylbenzofuran-3-yl)acetic acid

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 15 | Induction of apoptosis via caspase activation |

| MCF7 (breast cancer) | 20 | Inhibition of cell cycle progression |

| A549 (lung cancer) | 18 | Modulation of signaling pathways |

The mechanism by which 2-(2-Bromo-5-fluoro-6-methylbenzofuran-3-yl)acetic acid exerts its biological effects involves interaction with specific molecular targets. It is believed to bind to enzymes or receptors involved in critical cellular processes, leading to altered activity and subsequent biological outcomes.

In particular, studies suggest that the compound may influence pathways associated with apoptosis and cell cycle regulation, making it a candidate for further development in cancer therapeutics.

Case Studies and Research Findings

A review article encompassing studies from 2011 to 2022 on benzofuran derivatives noted that compounds with similar structures have shown various biological activities such as antimicrobial and anti-inflammatory effects. For example, certain benzofuran derivatives were reported to exhibit significant inhibition against specific cancer cell lines, supporting the potential of 2-(2-Bromo-5-fluoro-6-methylbenzofuran-3-yl)acetic acid in therapeutic applications.

Case Study: Antitumor Activity

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several benzofuran derivatives and evaluated their anticancer activities. Among these, the derivative containing the bromine and fluorine substitutions exhibited enhanced cytotoxicity against multiple cancer types compared to non-substituted analogs.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be structurally and functionally compared to other halogenated aromatic acetic acid derivatives. Below is a detailed analysis based on substituent effects, reactivity, and applications.

Table 1: Structural and Functional Comparison

*pKa values estimated based on substituent effects (electron-withdrawing groups lower pKa).

Key Observations :

Core Structure Differences: Benzofuran vs. This may improve target binding in drug design . Acetic Acid Moiety: The -CH₂COOH group in the target compound and phenyl analogs increases hydrophilicity and enables hydrogen bonding, critical for interactions with biological targets.

Substituent Effects: Halogens (Br, F): Bromine’s bulky size and fluorine’s electronegativity enhance both steric and electronic interactions. For example, the target compound’s 2-Br and 5-F substituents may stabilize negative charge in the deprotonated form, increasing acidity compared to non-halogenated analogs .

Reactivity and Applications: The pyridine derivative 2-Bromo-5-fluoro-4-iodopyridine is primarily used in Suzuki-Miyaura cross-coupling reactions due to its polyhalogenated structure, whereas the target benzofuran compound may serve as a scaffold for protease inhibitors due to its planar aromatic system . Compared to benzenemethanol derivatives, the acetic acid group in the target compound enables salt formation (e.g., sodium salts) for improved aqueous solubility in pharmaceutical formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.